molecular formula C10H7BrFN B3155542 5-Bromo-6-fluoro-2-methylquinoline CAS No. 80290-18-2

5-Bromo-6-fluoro-2-methylquinoline

Cat. No. B3155542
M. Wt: 240.07 g/mol
InChI Key: XLZHFJXJPRVQPI-UHFFFAOYSA-N
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Patent
US04898945

Procedure details

A solution of 20.13 g (0.125 mole) of 6-fluoro-2-methylquinoline in 25 ml of 1,2-dichloroethane was added slowly to a mixture of 25.3 g (0.189 mole) of aluminum chloride and 25 ml of 1,2-dichloroethane. The resulting solution was heated to 70° C.-80° C., and 19.98 g (0.125 mole) of bromine was added dropwise thereto. The reaction mixture was heated at 80° C.-85° C. for about 16 hours and was poured onto ice and acidified by adding 100 ml concentrated hydrochloric acid. 17.04 g (0.125 mole) of zinc chloride was added, and the resulting suspension was heated on a steam bath for 15 minutes. After cooling in an ice bath, the complex was collected by filtration and washed sequentially with 100 ml of cold 3N hydrochloric acid and 100 ml of methylene chloride. The complex was slurried in 100 ml of water, and the pH was adjusted to pH 11 with ammonium hydroxide. The product was collected by filtration, washed with water and dissolved in 150 ml of toluene. The toluene solution was treated with magnesium sulfate and decolorizing charcoal, and was then evaporated to give 22.5 g (0.094 mole) of 5-bromo-6-fluoro-2-methylquinoline, a known compound. The structural assignment was confirmed by nuclear magnetic resonance spectral analysis.
Quantity
20.13 g
Type
reactant
Reaction Step One
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
19.98 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
17.04 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([CH3:12])[CH:6]=[CH:5]2.[Cl-].[Al+3].[Cl-].[Cl-].[Br:17]Br.Cl>ClCCCl.[Cl-].[Zn+2].[Cl-]>[Br:17][C:3]1[C:2]([F:1])=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][C:7]([CH3:12])=[N:8]2 |f:1.2.3.4,8.9.10|

Inputs

Step One
Name
Quantity
20.13 g
Type
reactant
Smiles
FC=1C=C2C=CC(=NC2=CC1)C
Name
Quantity
25.3 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCCl
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
19.98 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
17.04 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated to 70° C.-80° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 80° C.-85° C. for about 16 hours
Duration
16 h
ADDITION
Type
ADDITION
Details
was poured onto ice
TEMPERATURE
Type
TEMPERATURE
Details
the resulting suspension was heated on a steam bath for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling in an ice bath
FILTRATION
Type
FILTRATION
Details
the complex was collected by filtration
WASH
Type
WASH
Details
washed sequentially with 100 ml of cold 3N hydrochloric acid and 100 ml of methylene chloride
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 150 ml of toluene
ADDITION
Type
ADDITION
Details
The toluene solution was treated with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
was then evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C=CC(=NC2=CC=C1F)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.094 mol
AMOUNT: MASS 22.5 g
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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